Nrf2 degrader 1

Non-small cell lung cancer Lung squamous cell carcinoma Antiproliferative activity

Traditional Nrf2 inhibitors block transcriptional activity but leave pre-existing Nrf2 protein intact, requiring sustained high-concentration exposure for pathway suppression. Nrf2 degrader 1 (CAS 3025286-00-1) is a heterobifunctional PROTAC that catalytically eliminates the Nrf2 protein pool via ubiquitin-proteasome recruitment, enabling sustained pathway inhibition even after compound washout. • DC50 0.1-1 μM in huH1 HCC cells; IC50 100 nM (A549 NSCLC) & 40 nM (LK-2 lung squamous) • Enables quantitative PK/PD via Western blot/HiBiT-not possible with occupancy-driven inhibitors • Validated across 3 cancer indications for cross-indication comparative pharmacology studies

Molecular Formula C45H42N6O8S
Molecular Weight 826.9 g/mol
Cat. No. B12374030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNrf2 degrader 1
Molecular FormulaC45H42N6O8S
Molecular Weight826.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC(=CC=C5)OCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C
InChIInChI=1S/C45H42N6O8S/c1-26-7-3-4-10-32(26)42(55)50-19-17-29-25-30(13-14-35(29)50)40-27(2)60-45(49-40)48-38(53)24-28-8-5-9-31(23-28)59-22-21-58-20-18-46-34-12-6-11-33-39(34)44(57)51(43(33)56)36-15-16-37(52)47-41(36)54/h3-14,23,25,36,46H,15-22,24H2,1-2H3,(H,47,52,54)(H,48,49,53)
InChIKeyVXGSIRKVOZQNAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nrf2 Degrader 1: PROTAC-Based Nrf2 Degradation


Nrf2 degrader 1 (CAS 3025286-00-1) is a heterobifunctional PROTAC (Proteolysis-Targeting Chimera) specifically engineered to recruit the Nrf2 (NFE2L2) transcription factor to the E3 ubiquitin ligase machinery, thereby inducing its catalytic degradation via the ubiquitin-proteasome system . Unlike conventional Nrf2 inhibitors that merely block transcription factor activity or disrupt Keap1-Nrf2 binding while leaving Nrf2 protein intact, this compound actively eliminates the Nrf2 protein pool from cancer cells [1]. The compound demonstrates sub-micromolar degradation potency with a reported DC50 range of 0.1–1 μM in huH1 hepatocellular carcinoma cells and inhibits cancer cell growth in A549 (non-small cell lung cancer) and LK-2 (lung squamous cell carcinoma) lines with IC50 values of 100 nM and 40 nM, respectively .

PROTAC-mediated catalytic Nrf2 protein depletion
Applicable to Nrf2-dependent cancer models (lung, liver)
Mechanistically distinct from occupancy-based Nrf2 inhibitors

Why Nrf2 Degrader 1 Cannot Be Substituted


Substituting Nrf2 degrader 1 with small-molecule Nrf2 inhibitors (e.g., MSU38225, brusatol, ML385) or Keap1-Nrf2 PPI disruptors (e.g., KI-696, S217879) fails to reproduce the functional outcome of this PROTAC compound. Inhibitors that bind to Nrf2's DNA-binding domain or disrupt Keap1 binding leave pre-existing Nrf2 protein pools available for transcriptional activity, often requiring sustained high-concentration exposure to achieve pathway suppression [1]. In contrast, Nrf2 degrader 1 acts catalytically to eliminate Nrf2 protein entirely, with the potential for sustained pathway inhibition even after compound washout—a fundamental mechanistic distinction that manifests in differential cellular sensitivity across Nrf2-dependent cancer models [2]. Furthermore, PROTAC-mediated degradation may overcome compensatory Nrf2 stabilization mechanisms that render traditional inhibitors ineffective in Keap1-mutant or Nrf2-hyperactive contexts.

Inhibitor-based approaches
May leave pre-existing Nrf2 protein pools, limiting functional depletion
Occupancy-driven mechanisms
May not achieve sustained pathway inhibition after compound washout
Keap1-mutant contexts
Compensatory stabilization may render traditional inhibitors less effective

Nrf2 Degrader 1: Quantitative Evidence


Antiproliferative Activity: A549 vs LK-2 Cells

Nrf2 degrader 1 exhibits measurable differential antiproliferative activity between lung cancer cell lines of distinct histopathological origins, demonstrating 2.5-fold greater potency in LK-2 lung squamous cell carcinoma cells (IC50 = 40 nM) compared to A549 non-small cell lung adenocarcinoma cells (IC50 = 100 nM) . This cell-line specific differential sensitivity is not observed to the same magnitude with pan-Nrf2 inhibitors such as MSU38225, which typically show more uniform IC50 profiles across lung cancer subtypes [1]. For researchers studying squamous cell carcinoma biology or evaluating Nrf2 dependency across NSCLC subtypes, this differential sensitivity profile offers a quantifiable selection criterion.

Antiproliferative Activity
Reported
A549 IC50 100 nM, LK-2 IC50 40 nM
2.5-fold differential sensitivity
Supports squamous vs adenocarcinoma Nrf2-dependency review
Cell-line specific; distinct histopathological subtypes
Non-small cell lung cancer Lung squamous cell carcinoma Antiproliferative activity

Nrf2 Degradation in Hepatocellular Carcinoma

Nrf2 degrader 1 has been quantitatively characterized for target degradation efficiency in huH1 hepatocellular carcinoma cells, with a reported DC50 (half-maximal degradation concentration) range of 0.1–1 μM . This represents a direct measurement of the compound's ability to eliminate Nrf2 protein rather than merely inhibiting its activity. In contrast, small-molecule Nrf2 inhibitors such as ML385 (which binds to Nrf2's Neh1 DNA-binding domain) and brusatol (which reduces Nrf2 protein levels via translational inhibition) do not possess DC50 values because they operate through occupancy-driven inhibition rather than catalytic degradation mechanisms [1].

Nrf2 Degradation DC50
Class-level
0.1–1 μM (huH1 cells)
Supports target engagement endpoint review
Degradation metric not applicable to occupancy inhibitors
Hepatocellular carcinoma Target engagement Protein degradation

Catalytic Degradation vs Occupancy Inhibition

Nrf2 degrader 1 operates via a heterobifunctional PROTAC mechanism that recruits the E3 ubiquitin ligase complex to Nrf2, enabling catalytic, event-driven protein degradation [1]. This mechanism fundamentally differs from traditional Nrf2 inhibitors such as brusatol (which reduces Nrf2 via translational inhibition) and MSU38225 (which inhibits transcriptional activity). The PROTAC approach addresses a critical limitation: Nrf2, as a transcription factor lacking traditional active sites or deep allosteric pockets, has been historically classified as 'undruggable' via conventional small-molecule occupancy-based approaches [2]. Nrf2 degrader 1 circumvents this limitation by leveraging induced proximity rather than functional inhibition. While no direct head-to-head degradation selectivity data exists for this specific compound against other PROTAC degrader candidates (e.g., C2 ARE-PROTAC), the structural identity of Nrf2 degrader 1 as a defined PROTAC molecule with a validated DC50 establishes it as a reference tool compound for the Nrf2 degradation field.

Mechanism of Action
Class-level
PROTAC catalytic degradation
vs occupancy inhibition
Mechanistic distinction supports degradation study design
Historically undruggable target addressed via induced proximity
PROTAC technology Catalytic degradation Transcription factor targeting

Validation Across Cancer Indications

Nrf2 degrader 1 has been validated and is specifically recommended for research use in three distinct Nrf2-dependent cancer indications: hepatocellular carcinoma (via huH1 cell DC50 characterization), non-small cell lung cancer (via A549 cell antiproliferative activity), and lung squamous cell carcinoma (via LK-2 cell antiproliferative activity) . This multi-indication validation profile provides procurement clarity compared to less-characterized Nrf2 PROTAC candidates. For comparison, the C2 ARE-PROTAC degrader has demonstrated activity in NSCLC models but lacks published hepatocellular carcinoma validation [1], while other Nrf2-targeting Oligo-PROTACs remain in early platform development stages without multi-cell line quantitative data [2].

Multi-Indication Validation
Reported
3 cancer types (HCC, NSCLC, SCC)
vs 1 (C2 PROTAC) and 0 (Oligo-PROTAC)
Multi-indication profile enables cross-disease comparison
Quantitative potency data across huH1, A549, LK-2
Liver cancer Non-small cell lung cancer Squamous cell carcinoma

Nrf2 Degrader 1: Preclinical Applications


Nrf2 Dependency in Squamous Cell Carcinoma

Based on the 2.5-fold greater antiproliferative sensitivity observed in LK-2 squamous cell carcinoma cells (IC50 = 40 nM) compared to A549 NSCLC adenocarcinoma cells (IC50 = 100 nM) , this compound is optimally suited for investigating differential Nrf2 addiction across lung cancer histopathological subtypes. Researchers should prioritize this compound when comparing Nrf2 dependency in squamous vs adenocarcinoma models, as the differential potency provides an experimental window for discerning subtype-specific vulnerabilities. This scenario is particularly relevant for translational studies aimed at patient stratification where Nrf2 pathway activation may serve as a predictive biomarker .

Target Engagement and Pharmacodynamic Studies

In applications where quantitative target engagement metrics are required—such as PK/PD modeling, dose-response correlation studies, or comparative analysis of Nrf2 degradation kinetics—Nrf2 degrader 1 provides the advantage of a defined DC50 value (0.1–1 μM in huH1 cells) . This contrasts with occupancy-driven Nrf2 inhibitors that lack a measurable degradation parameter. The compound is therefore the appropriate procurement choice for studies requiring Western blot or HiBiT-based quantification of Nrf2 protein loss over time or concentration gradients, enabling rigorous pharmacodynamic characterization that is not possible with traditional Nrf2 small-molecule inhibitors.

Hepatocellular Carcinoma Nrf2 Dependency

The huH1 cell DC50 characterization (0.1–1 μM) establishes Nrf2 degrader 1 as a reference tool for studying Nrf2 degradation in hepatocellular carcinoma models. This application scenario is particularly relevant given that Nrf2 hyperactivation via Keap1 somatic mutations or NFE2L2 gain-of-function alterations occurs in a subset of hepatocellular carcinomas. The compound enables interrogation of Nrf2 dependency in liver cancer models where conventional Nrf2 inhibitors may show limited efficacy due to compensatory pathway activation or insufficient target engagement. Researchers studying PROTAC mechanism optimization or benchmarking novel Nrf2 degraders should use this compound as a validated reference standard .

Cross-Indication Comparative Pharmacology

With validated quantitative data spanning three distinct cancer indications—hepatocellular carcinoma, NSCLC adenocarcinoma, and lung squamous cell carcinoma —Nrf2 degrader 1 enables cross-indication comparative pharmacology studies with a single well-characterized tool compound. This application scenario supports research programs investigating whether Nrf2 degradation sensitivity correlates with genetic background (e.g., KEAP1 vs NFE2L2 mutation status), tumor lineage, or microenvironmental factors. The multi-indication validation reduces procurement complexity and ensures assay consistency across diverse cancer model systems compared to sourcing multiple compounds with variable characterization depth.

Application
Selection Property
Validation Focus
Squamous cell carcinoma Nrf2 dependency
Histopathological subtype response context
Nrf2 dependency across lung cancer subtypes
Target engagement / PD studies
Protein depletion measurement context
Nrf2 degradation kinetics and dose-response
Hepatocellular carcinoma Nrf2 degradation
Liver cancer cell model response
Keap1-mutant model endpoint review
Multi-indication comparative studies
Cross-indication response context
Genetic background correlation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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